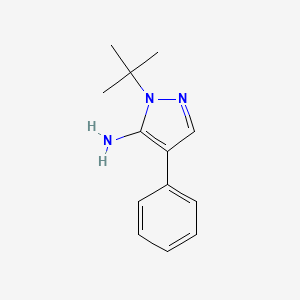
4-(2-aminoethyl)-3-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-aminoethyl)-3-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential as pharmacological agents, particularly as inhibitors of various enzymes such as carbonic anhydrases .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of appropriate precursors. For instance, a series of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety were synthesized from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid . Another study reported the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine . Additionally, the synthesis of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole and its subsequent sulfonylation has been described, showcasing the versatility of pyrazole chemistry .
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are typically characterized using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These techniques provide detailed information about the functional groups present and the overall molecular framework. The presence of substituents like the sulfonamide group can significantly influence the molecular conformation and, consequently, the biological activity of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization and sulfonylation. The functionalization reactions of pyrazole carboxylic acids and acid chlorides with amines have been explored, leading to the formation of carboxamides and other heterocyclic structures . Sulfonylation reactions, as seen in the preparation of sulfonyl-substituted pyrazoles, further expand the chemical diversity of this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the solubility of these compounds in organic solvents can vary depending on the nature and position of substituents. The ionization state of the compound in solution can also affect its reactivity and interaction with biological targets . The inhibitory effects of pyrazole-sulfonamides on human carbonic anhydrase isoenzymes have been studied, with inhibition constants (Ki values) providing insight into their potency as enzyme inhibitors .
Applications De Recherche Scientifique
Antibacterial Activities
The derivatives of pyrazole compounds, including structures related to 4-(2-aminoethyl)-3-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate, have been synthesized and evaluated for their antibacterial activities. Studies show that such compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents. For instance, sulfamide derivatives were identified as particularly potent, suggesting the importance of functional group modification in enhancing antibacterial efficacy (Bildirici, Şener, & Tozlu, 2007).
Carbonic Anhydrase Inhibition
Compounds structurally related to 4-(2-aminoethyl)-3-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies are crucial for developing therapeutic agents against conditions like glaucoma, epilepsy, and certain types of edema. Research indicates that primary sulfonamide functionality, which can be a feature of these compounds, enables potent inhibition of human carbonic anhydrases, which is significant for therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Synthesis of Heterocyclic Systems
The reactivity of pyrazole derivatives, including those related to the given compound, has been utilized in the synthesis of novel heterocyclic systems. For example, unexpected results were observed in reactions leading to the formation of new heterocyclic structures, which could have applications in materials science and pharmaceuticals (Dotsenko et al., 2019).
Antiproliferative Activities
The antiproliferative activities of pyrazole-3-carboxamide derivatives against various human cancer cell lines have been studied, indicating the potential of these compounds in cancer therapy. Compounds exhibiting significant cytotoxic activity could lead to the development of new anticancer drugs (Cankara Pirol et al., 2014).
Propriétés
IUPAC Name |
4-(2-aminoethyl)-5-(4-chlorophenyl)-3-oxo-1H-pyrazole-2-carboxamide;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2.H2O4S/c13-8-3-1-7(2-4-8)10-9(5-6-14)11(18)17(16-10)12(15)19;1-5(2,3)4/h1-4,16H,5-6,14H2,(H2,15,19);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAILXJBCISFPBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=O)N)CCN)Cl.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-3-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

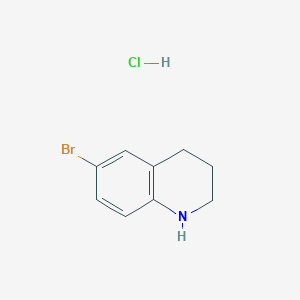

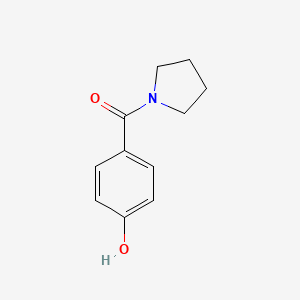
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)
![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)
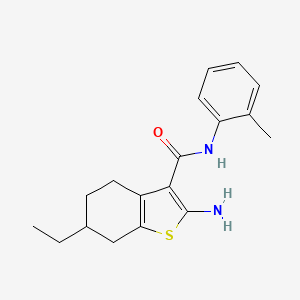
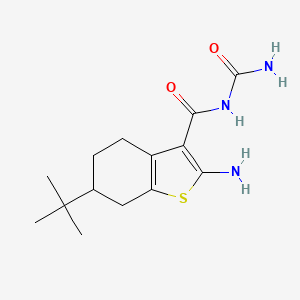
![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)
![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)
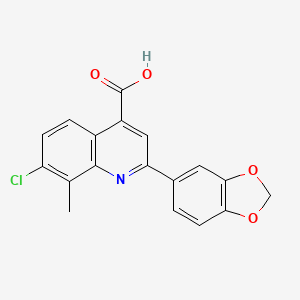
![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

